molecular formula C6H8N2S B3029223 4-Amino-2-(methylthio)pyridine CAS No. 59243-39-9

4-Amino-2-(methylthio)pyridine

Cat. No. B3029223
CAS RN: 59243-39-9
M. Wt: 140.21
InChI Key: MZSQIZRESVBKIM-UHFFFAOYSA-N
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Description

4-Amino-2-(methylthio)pyridine is a chemical compound with the molecular formula C6H8N2S . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of 4-Amino-2-(methylthio)pyridine involves several steps. One method involves the condensation of aromatic aldehydes, malononitrile, and thiourea in ethanol . Another method involves the reaction of 2-amino-4-methylpyridine with 2-hydroxybenzoate .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-(methylthio)pyridine can be represented by the InChI string: InChI=1S/C6H7NS/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 . The molecular weight of the compound is 125.191 .


Chemical Reactions Analysis

4-Amino-2-(methylthio)pyridine can undergo various chemical reactions. For instance, it can react with sodium hydroxide and dimethyl sulfate to form 4-amino-1,6-dihydro-2-(methylthio)-6-arylpyrimidine-5-carbonitrile . It can also react with N-methylpiperazine to form C-4 substituted products .

Scientific Research Applications

Flow Synthesis of 2-Methylpyridines

4-Amino-2-(methylthio)pyridine can be used in the flow synthesis of 2-methylpyridines . This process involves a simplified bench-top continuous flow setup, which allows for the production of α-methylated pyridines in a greener and more efficient manner than conventional batch reaction protocols .

Antimicrobial and Antiviral Activities

Pyridine compounds, including 4-Amino-2-(methylthio)pyridine, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . These compounds can interact with specific proteins, defining the antimicrobial and antiviral selectivity for the target molecule .

Dehydrogenative [4+2] Cycloaddition

4-Amino-2-(methylthio)pyridine can be used in dehydrogenative [4+2] cycloaddition reactions . This process involves the use of nickel (0) catalysts and can lead to the production of variedly substituted pyridines .

Structural Analysis and Spectroscopic Characterization

4-Amino-2-(methylthio)pyridine can be used in structural analysis and spectroscopic characterization studies . The optimized structure of this compound can provide valuable insights into its chemical properties .

Inhibition of Mutagenic Compounds

4-Amino-2-(methylthio)pyridine can be used in the inhibition of mutagenic compounds . This application is particularly relevant in the context of food safety and health .

Green Chemistry

The use of 4-Amino-2-(methylthio)pyridine in flow synthesis represents a significant contribution to green chemistry . This approach reduces waste and improves the overall efficiency of the chemical synthesis process .

Future Directions

Research on pyrimidines, including 4-Amino-2-(methylthio)pyridine, continues to be a field of interest due to their wide range of pharmacological effects . Future research may focus on developing new pyrimidines with enhanced anti-inflammatory activities and minimal toxicity .

properties

IUPAC Name

2-methylsulfanylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSQIZRESVBKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704884
Record name 2-(Methylsulfanyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(methylthio)pyridine

CAS RN

59243-39-9
Record name 2-(Methylsulfanyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium thiomethoxide (140 mg, 1.98 mmol) was added to a solution of 2-chloropyridin-4-amine (150 mg, 1.17 mmol) in NMP (0.65 mL) in a pressure vessel. The vessel was sealed and heated in a microwave to 200° C. for 800 sec. Purification by silica flash chromatography eluting with 8% MeOH/DCM afforded 2-(methylthio)pyridin-4-amine (435 mg, 50% yield). LC/MS (m/z): 140.9 (MH+), Rt 0.59 minutes.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0.65 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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